molecular formula C22H20N4O2 B2697357 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-phenylethyl)acetamide CAS No. 941894-02-6

2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B2697357
CAS No.: 941894-02-6
M. Wt: 372.428
InChI Key: CWJZHRMIRGJAMT-UHFFFAOYSA-N
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Description

2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-phenylethyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole and pyrazine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituents introduced .

Scientific Research Applications

2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-phenylethyl)acetamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its relevance in various scientific fields make it a valuable compound for research and development .

Properties

IUPAC Name

2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c27-21(23-12-11-17-7-3-1-4-8-17)16-25-13-14-26-20(22(25)28)15-19(24-26)18-9-5-2-6-10-18/h1-10,13-15H,11-12,16H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJZHRMIRGJAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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